![molecular formula C19H16N4O3S B2654006 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one CAS No. 2097902-78-6](/img/structure/B2654006.png)
1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
カタログ番号 B2654006
CAS番号:
2097902-78-6
分子量: 380.42
InChIキー: XQAQETNVKPDCNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Binding Assays
- Compounds similar to 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one have been synthesized for receptor binding assays. For instance, Li Guca (2014) synthesized pyrazolo[1,5-α]pyridine derivatives for in vitro receptor binding assays, revealing their potential as dopamine receptor ligands (Li Guca, 2014).
G Protein-Biased Dopaminergics
- D. Möller et al. (2017) explored the connection of a lipophilic moiety to the arylpiperazine core, leading to high-affinity dopamine receptor partial agonists. They incorporated a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating the design of G protein-biased partial agonists (D. Möller et al., 2017).
Antimicrobial Activity
- N. Patel et al. (2011) synthesized new pyridine derivatives, including structures similar to the compound , and screened them for in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Synthesis of Piperidine Derivatives
- N. V. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds (N. V. Shevchuk et al., 2012).
Synthesis and Antimicrobial Studies
- N. Patel and S. N. Agravat (2007) investigated the synthesis of new pyridine derivatives, including structures similar to this compound, for antimicrobial activities (N. Patel, S. N. Agravat, 2007).
Thiazolidinone Derivatives
- Divyesh Patel et al. (2012) synthesized thiazolidinone derivatives, assessing their antimicrobial activity against various bacteria and fungi. These derivatives included pyridin-2-yl-piperazine structures (Divyesh Patel et al., 2012).
Mycobacterium tuberculosis GyrB Inhibitors
- V. U. Jeankumar et al. (2013) synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, aiming at inhibiting Mycobacterium tuberculosis GyrB ATPase and showing promise in combating tuberculosis (V. U. Jeankumar et al., 2013).
特性
IUPAC Name |
1-pyridin-3-yl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17-13-22(9-10-23(17)15-2-1-7-20-12-15)18(25)14-3-5-16(6-4-14)26-19-21-8-11-27-19/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQETNVKPDCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
methyl 2-(5-amino-1H-indol-1-yl)acetate
1094646-15-7

![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)
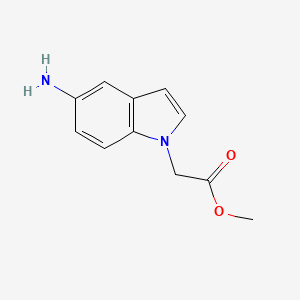
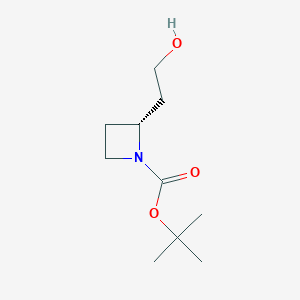
![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)

![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)
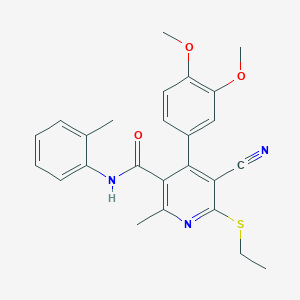
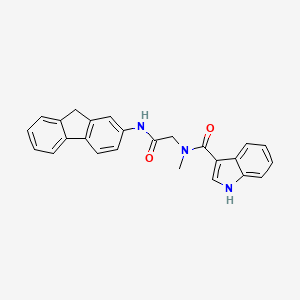
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)
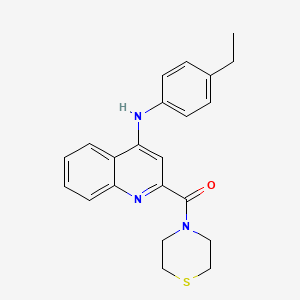

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)